molecular formula C19H19FN4O3 B2770806 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-23-9

7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2770806
CAS No.: 899738-23-9
M. Wt: 370.384
InChI Key: OPOXBZYWATXRIL-UHFFFAOYSA-N
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Description

7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of oxazolo[2,3-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and various reagents to introduce the tert-butyl, fluorobenzyl, and methyloxazolo groups. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be conducted at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions precisely.

    Purification techniques: Such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 7-(tert-butyl)-3-(2-methylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

The presence of the fluorobenzyl group in 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione may confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.

Properties

IUPAC Name

7-tert-butyl-2-[(2-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-7-5-6-8-12(11)20/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOXBZYWATXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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